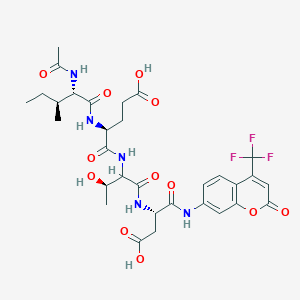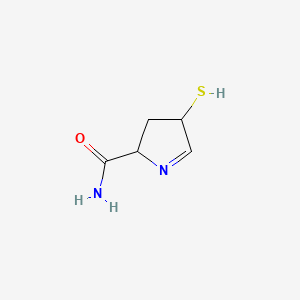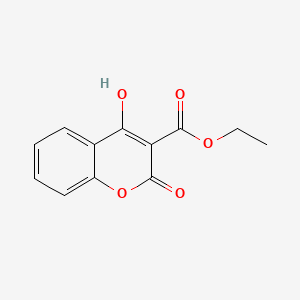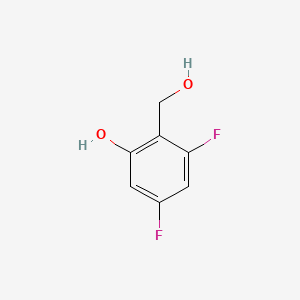
7-Prenyljacareubin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Prenyljacareubin is a natural xanthone compound found in the stem barks of Garcinia paucinervis . It is characterized by its yellow crystalline solid form and special aromatic odor . This compound has shown moderate cytotoxic activity against various cancer cell lines, including HL-60, SMMC-7721, A549, MCF-7, and SW480 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Prenyljacareubin can be synthesized through chemical reactions such as tandem reactions and photochemical reactions . These methods involve the use of various reagents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound primarily involves extraction from natural plants. The extraction process typically includes grinding and leaching of the plant material, followed by solvent volatilization and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Prenyljacareubin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.
Applications De Recherche Scientifique
7-Prenyljacareubin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies and assays.
Medicine: Research is ongoing to explore its potential therapeutic applications in cancer treatment.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of 7-Prenyljacareubin involves its interaction with cellular targets and pathways. It exerts its effects by inducing cytotoxicity in cancer cells, which may involve the disruption of cellular processes and the induction of apoptosis . The specific molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Jacareubin: Another xanthone compound with similar cytotoxic properties.
Mangostin: A xanthone found in mangosteen with known anticancer properties.
Garcinone E: A xanthone with potent anticancer activity.
Uniqueness: 7-Prenyljacareubin is unique due to its specific prenylated structure, which contributes to its distinct biological activity and cytotoxic effects . Its moderate cytotoxic activity against a range of cancer cell lines makes it a valuable compound for further research and potential therapeutic applications.
Propriétés
IUPAC Name |
5,9,10-trihydroxy-2,2-dimethyl-8-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-11(2)5-6-12-9-14-20(26)17-16(28-22(14)21(27)18(12)24)10-15-13(19(17)25)7-8-23(3,4)29-15/h5,7-10,24-25,27H,6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBCRWZDPJSICF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C(=C1O)O)OC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate](/img/structure/B593326.png)

![3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one](/img/structure/B593329.png)



![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)
